1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
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Overview
Description
1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a hexafluoroisopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine precursor. This precursor can be synthesized through the allylic hydroxylation of cyclohexene, followed by the reaction with ethylamine . The final step involves the reaction of the cyclohexenyl ethylamine with hexafluoroisopropyl isocyanate under controlled conditions to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexene ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexenyl ethanone
- 2-(1-Cyclohexenyl)ethylamine
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea stands out due to its hexafluoroisopropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F6N2O/c1-11(12(14,15)16,13(17,18)19)21-10(22)20-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHUBBOHZZPAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NCCC1=CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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